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Compound of Interest

Compound Name: Dlin-mc3-dma

Cat. No.: B607145 Get Quote

An In-depth Technical Guide to Dlin-MC3-DMA: The Core of RNAi Therapeutics

Introduction
Dlin-MC3-DMA (MC3) is a highly potent, synthetic ionizable cationic lipid that has become a

cornerstone in the field of nucleic acid delivery.[1][2] Its development marked a significant

advancement in the clinical viability of RNA interference (RNAi) therapies. MC3's structure is

optimized for the formulation of Lipid Nanoparticles (LNPs), which serve as protective carriers

for delicate payloads like small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid

DNA.[1][2]

The critical role of Dlin-MC3-DMA was solidified with its use as a key component in Onpattro®

(patisiran), the first-ever siRNA drug to receive FDA approval in 2018.[2][3] This therapeutic,

used for treating the polyneuropathy of hereditary transthyretin-mediated (hATTR) amyloidosis,

demonstrated the power of MC3-based LNPs to safely and effectively deliver genetic material

to target cells in vivo.[2] This guide provides a comprehensive technical overview of Dlin-MC3-
DMA, covering its chemical structure, mechanism of action, performance data, and the

experimental protocols for its use.

Chemical Properties and Structure
Dlin-MC3-DMA is characterized by a unique structure featuring a dimethylamino headgroup, a

biodegradable ester linker, and two long, unsaturated linoleyl lipid tails. This architecture is

central to its function.
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Chemical Name: (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-

(dimethylamino)butanoate[1][2]

Chemical Structure: The structure consists of a tertiary amine head group linked via a

butanoate ester to a central carbon, which is flanked by two C18 lipid chains, each containing

two cis double bonds (linoleyl chains).

Table 1: Physicochemical Properties of Dlin-MC3-DMA
Property Value Source(s)

Molecular Formula C₄₃H₇₉NO₂ [1][4]

Molecular Weight ~642.1 g/mol [1][4]

CAS Number 1224606-06-7 [1][2][3]

Appearance
Colorless to yellowish oily

liquid
[3]

pKa 6.44 [1][3][5]

Solubility
Soluble in Ethanol, DMSO,

DMF
[1][6]

Mechanism of Action in LNP-Mediated Delivery
The efficacy of Dlin-MC3-DMA hinges on its pH-responsive nature, governed by its pKa of

6.44.[1][3][5] This property allows the LNP to navigate different physiological environments,

from formulation to cellular uptake and payload release. A pKa value between 6.2 and 6.5 is

considered optimal for high gene-silencing activity in vivo.[3][5]

LNP Formulation (Acidic pH): During the formulation process, which occurs in an acidic

buffer (e.g., pH 4.0), the dimethylamino headgroup of MC3 becomes protonated and thus

positively charged.[3][7] This positive charge facilitates the electrostatic complexation and

efficient encapsulation of the negatively charged nucleic acid backbone (siRNA, mRNA).[8]

Systemic Circulation (Physiological pH): Once administered and circulating in the

bloodstream (physiological pH ~7.4), which is well above its pKa, the MC3 lipid becomes
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deprotonated and assumes a near-neutral charge.[3] This is a critical feature that minimizes

non-specific interactions with blood components and reduces cellular toxicity, which are

common issues with permanently cationic lipids.[3]

Cellular Uptake and Endosomal Escape (Acidic pH): LNPs are taken up by target cells,

primarily hepatocytes, through endocytosis.[9] Inside the cell, the endosome matures and its

internal environment becomes increasingly acidic (pH drops to 5-6). As the pH drops below

the pKa of MC3, the lipid again becomes protonated and positively charged.[3][7] This

charge reversal promotes the disruption of the endosomal membrane, likely through

interactions with anionic lipids in the endosomal membrane, allowing the nucleic acid

payload to escape into the cytoplasm where it can exert its therapeutic effect.[3]
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Mechanism of Dlin-MC3-DMA in LNP-mediated nucleic acid delivery.
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Quantitative Performance Data
Dlin-MC3-DMA has demonstrated exceptional potency in preclinical studies, leading to its

clinical success.

Table 2: In Vivo Gene Silencing Efficacy of Dlin-MC3-
DMA based LNPs

Target Gene Species
Median Effective
Dose (ED₅₀)

Source(s)

Factor VII Mouse 0.005 mg/kg [5]

Transthyretin (TTR) Non-human primate 0.03 mg/kg [5]

Table 3: Comparative Performance of Dlin-MC3-DMA vs.
ALC-0315 LNPs for siRNA Delivery in Mice

Parameter Dose
Dlin-MC3-DMA
LNP

ALC-0315 LNP Source(s)

Factor VII

(Hepatocyte)

Knockdown

1 mg/kg Baseline

2-fold greater

knockdown than

MC3

[10][11]

ADAMTS13

(HSC)

Knockdown

1 mg/kg Baseline

10-fold greater

knockdown than

MC3

[10][11]

Liver Toxicity

Markers (ALT,

Bile Acids)

5 mg/kg
No increase

observed

Increased levels

observed
[10][11]

Note: ALC-0315 is the ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine.

[10][11]

Experimental Protocols
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The formulation of Dlin-MC3-DMA-containing LNPs is most reproducibly achieved using

microfluidic mixing, which allows for precise control over particle size and high encapsulation

efficiency.

Protocol: LNP Formulation via Microfluidic Mixing
1. Materials Required:

Dlin-MC3-DMA[12]

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[11][12]

Cholesterol[11][12]

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[11][12]

Nucleic acid cargo (siRNA/mRNA)[12]

Absolute Ethanol[12]

Low pH buffer (e.g., 10 mM Sodium Citrate, pH 4.0)[12]

Neutral buffer for dialysis (e.g., PBS, pH 7.4)[12]

Microfluidic mixing device (e.g., NanoAssemblr)

Table 4: Typical LNP Formulation Molar Ratios
Component Molar Ratio (%) Source(s)

Dlin-MC3-DMA 50 [7][11][13]

DSPC 10 [7][11][13]

Cholesterol 38.5 [7][11][13]

DMG-PEG 2000 1.5 [7][11][13]

2. Methodology:
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Step 1: Solution Preparation

Lipid Phase: Prepare a stock solution of Dlin-MC3-DMA, DSPC, Cholesterol, and DMG-

PEG 2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[12][13]

Aqueous Phase: Dissolve the nucleic acid (siRNA/mRNA) in the low pH aqueous buffer

(e.g., citrate buffer, pH 4.0).[12][13]

Step 2: Microfluidic Mixing

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into

another.

Connect both syringes to the inlets of a microfluidic mixing cartridge.

Pump the two solutions through the device at a defined flow rate ratio (typically 3:1

aqueous to lipid phase). The rapid mixing within the microchannels causes

nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid cargo.

Step 3: Purification and Buffer Exchange

The resulting LNP dispersion is collected from the outlet.

Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) using a dialysis kit

(e.g., MWCO 3.5 kDa) to remove residual ethanol and increase the pH.[12] This step

neutralizes the surface charge of the LNPs.

Step 4: Characterization

Analyze the final LNP formulation for particle size, polydispersity index (PDI),

encapsulation efficiency (e.g., using a RiboGreen assay), and zeta potential.
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Experimental workflow for formulating Dlin-MC3-DMA LNPs.
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Toxicity and Biocompatibility
The design of Dlin-MC3-DMA confers a favorable safety profile compared to earlier

generations of cationic lipids. Its near-neutral charge at physiological pH significantly reduces

the risk of hemolysis and non-specific toxicity.[3] Studies in mice have shown that even at high

doses, Dlin-MC3-DMA-containing LNPs did not lead to an increase in key markers of liver

toxicity, such as alanine transaminase (ALT) and aspartate aminotransferase (AST).[11][14]

Furthermore, the inclusion of an ester linkage in its structure is intended to make the lipid

biodegradable, potentially promoting faster clearance from the body and improving its long-

term safety profile.[5]

Conclusion
Dlin-MC3-DMA remains a benchmark ionizable lipid for the systemic delivery of RNA

therapeutics, particularly siRNA. Its ingenious pH-responsive design enables a remarkable

balance between high encapsulation efficiency, stability in circulation, potent endosomal

escape, and a favorable safety profile. The clinical success of Onpattro® is a direct testament

to the efficacy of MC3's rational design. While newer lipids continue to be developed for

specific applications like mRNA vaccines, Dlin-MC3-DMA continues to be a vital tool and a

gold standard for researchers and drug developers in the ongoing quest to harness the full

therapeutic potential of nucleic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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